molecular formula C6H7ClN2 B12987603 2-(2-Chloroethyl)pyrazine

2-(2-Chloroethyl)pyrazine

Cat. No.: B12987603
M. Wt: 142.58 g/mol
InChI Key: KQVGRPYBCHAPOF-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)pyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a chloroethyl group in this compound enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)pyrazine typically involves the reaction of pyrazine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include 2-(2-azidoethyl)pyrazine, 2-(2-thioethyl)pyrazine, and 2-(2-alkoxyethyl)pyrazine.

    Oxidation: Pyrazine N-oxides.

    Reduction: 2-(2-hydroxyethyl)pyrazine.

Scientific Research Applications

2-(2-Chloroethyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)pyrazine involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrazine ring can also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

    2-(2-Bromoethyl)pyrazine: Similar in structure but with a bromo group instead of a chloro group.

    2-(2-Iodoethyl)pyrazine: Contains an iodo group, making it more reactive than the chloro derivative.

    2-(2-Hydroxyethyl)pyrazine: Formed by the reduction of 2-(2-Chloroethyl)pyrazine.

Uniqueness: this compound is unique due to its balanced reactivity and stability. The chloroethyl group provides sufficient reactivity for various chemical transformations, while the pyrazine ring offers a stable scaffold for further modifications .

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

2-(2-chloroethyl)pyrazine

InChI

InChI=1S/C6H7ClN2/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2H2

InChI Key

KQVGRPYBCHAPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCCl

Origin of Product

United States

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